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molecular formula C9H8N2O B184266 N-(4-Cyanophenyl)acetamide CAS No. 35704-19-9

N-(4-Cyanophenyl)acetamide

Cat. No. B184266
M. Wt: 160.17 g/mol
InChI Key: UFKRTEWFEYWIHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07067537B2

Procedure details

By the reaction in the same manner as in Example 35-i) using 4-aminobenzonitrile (5.51 g) and acetic anhydride (5.7 ml), the title compound (5.88 g) was obtained as colorless needle crystals.
Quantity
5.51 g
Type
reactant
Reaction Step One
Quantity
5.7 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1.[C:10](OC(=O)C)(=[O:12])[CH3:11]>>[C:6]([C:5]1[CH:8]=[CH:9][C:2]([NH:1][C:10](=[O:12])[CH3:11])=[CH:3][CH:4]=1)#[N:7]

Inputs

Step One
Name
Quantity
5.51 g
Type
reactant
Smiles
NC1=CC=C(C#N)C=C1
Step Two
Name
Quantity
5.7 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
By the reaction in the same manner as in Example 35-i)

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=CC=C(C=C1)NC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.88 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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